9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
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Overview
Description
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is a chemical compound with the molecular formula C14H22N2O4. It is known for its unique spirocyclic structure, which includes a spiro junction connecting two rings.
Mechanism of Action
Target of Action
It is known that this compound has application value in the field of medicinal chemistry and organic synthesis .
Mode of Action
It is often used as reagents and intermediates in organic synthesis reactions .
Result of Action
It is known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the use of palladium-catalyzed reactions. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in the presence of wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed hydrogenation reactions is a common approach in the synthesis of spirocyclic compounds, which can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylate derivatives, while reduction reactions typically produce hydrogenated spirocyclic compounds .
Scientific Research Applications
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOBYLQQOEIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725596 |
Source
|
Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245917-55-8 |
Source
|
Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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